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Introduction
AZD1981 is an orally active, potent, and selective antagonist of the Chemoattractant Receptor-

Homologous molecule expressed on T helper type 2 cells (CRTh2).[1] CRTh2, also known as

the prostaglandin D2 (PGD2) receptor 2 (DP2), is a G-protein coupled receptor that plays a

pivotal role in the orchestration of type 2 inflammatory responses.[2][3] This technical guide

provides an in-depth overview of AZD1981, its mechanism of action, a summary of key

quantitative data from clinical studies, detailed experimental protocols for its characterization,

and a visualization of the relevant signaling pathways. This document is intended to serve as a

comprehensive resource for researchers and professionals in the field of immunology and drug

development who are interested in utilizing AZD1981 as a tool to investigate Th2-mediated

immunity and its role in allergic diseases.

Mechanism of Action
AZD1981 functions as a reversible and functionally non-competitive antagonist of the human

CRTh2 receptor.[1] The primary endogenous ligand for CRTh2 is PGD2, which is

predominantly released by activated mast cells following allergen exposure.[4][5] The binding

of PGD2 to CRTh2 on various immune cells, including Th2 lymphocytes, eosinophils, and

basophils, triggers a cascade of pro-inflammatory events that are central to the

pathophysiology of allergic diseases like asthma and chronic urticaria.[2][4][6]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b1665938?utm_src=pdf-interest
https://www.benchchem.com/product/b1665938?utm_src=pdf-body
https://openinnovation.astrazeneca.com/clinical-research/clinical-molecules/azd1981.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6029763/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7612073/
https://www.benchchem.com/product/b1665938?utm_src=pdf-body
https://www.benchchem.com/product/b1665938?utm_src=pdf-body
https://www.benchchem.com/product/b1665938?utm_src=pdf-body
https://openinnovation.astrazeneca.com/clinical-research/clinical-molecules/azd1981.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC5012601/
https://www.dovepress.com/two-phase-ii-randomized-trials-on-the-crth2-antagonist-azd1981-in-adul-peer-reviewed-fulltext-article-DDDT
https://pmc.ncbi.nlm.nih.gov/articles/PMC6029763/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5012601/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6500753/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665938?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Activation of the CRTh2 receptor by PGD2 leads to:

Chemotaxis: Recruitment of Th2 cells, eosinophils, and basophils to sites of inflammation.[4]

[7][8]

Cytokine Production: Stimulation of Th2 cells to produce key type 2 cytokines such as

Interleukin-4 (IL-4), IL-5, and IL-13.[2][9]

Cellular Activation: Upregulation of adhesion molecules like CD11b on eosinophils, leading

to their activation and degranulation.[8] It also enhances IgE-mediated basophil

degranulation.[10]

Inhibition of Apoptosis: PGD2 signaling through CRTh2 can prevent the apoptosis of Th2

cells, thereby prolonging the inflammatory response.[4][8]

By blocking the CRTh2 receptor, AZD1981 effectively inhibits these PGD2-mediated

downstream effects, thus attenuating the Th2-driven inflammatory cascade.[7][8] Preclinical

studies have demonstrated that AZD1981 blocks CRTh2-mediated shape change in human

eosinophils and basophils, inhibits the chemotaxis of human Th2 cells and eosinophils, and

prevents PGD2-mediated eosinophil release from the bone marrow in animal models.[6][7]

Quantitative Data Summary
The following tables summarize key quantitative data from clinical trials investigating the

efficacy and safety of AZD1981 in various Th2-mediated conditions.

Table 1: Preclinical Pharmacology of AZD1981[1]
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Parameter Value Description

Binding Affinity (IC50) 4 nM

Concentration required to

inhibit 50% of radiolabelled

PGD2 binding to human

recombinant CRTh2.

Functional Inhibition (IC50) 8.5-50 nM

Concentration required to

inhibit 50% of the functional

response in various cellular

assays.

Plasma Protein Binding (%) 97%
Percentage of AZD1981 bound

to plasma proteins.

Target Engagement (A2) 35 nM

Concentration of antagonist

that necessitates a 2-fold

increase in agonist

concentration to produce the

same response. Determined

by ex vivo whole blood PGD2-

induced eosinophil shape

change assay.

Table 2: Clinical Efficacy of AZD1981 in Atopic Asthma (Phase IIb Study, 12 Weeks)[11][12]
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Treatment Group (in
addition to ICS/LABA)

Change from Baseline in
Pre-dose FEV1 (L)

p-value vs. Placebo

Placebo - -

AZD1981 10 mg BID - Not Statistically Significant

AZD1981 40 mg BID 0.07 Not Statistically Significant

AZD1981 100 mg BID - Not Statistically Significant

AZD1981 400 mg BID 0.02 0.58

AZD1981 80 mg QD - Not Statistically Significant

AZD1981 200 mg QD - Not Statistically Significant

BID: twice daily; QD: once daily; FEV1: Forced Expiratory Volume in 1 second; ICS: Inhaled

Corticosteroid; LABA: Long-Acting Beta-Agonist.

Table 3: Clinical Efficacy of AZD1981 in Asthma (Phase II Studies, 4 Weeks)[4][5][13]
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Study
Treatment
Group

Change in
Morning
Peak
Expiratory
Flow (PEF)
(L/min) vs.
Placebo

p-value vs.
Placebo

Improveme
nt in
Asthma
Control
Questionnai
re (ACQ-5)
Score vs.
Placebo

p-value vs.
Placebo

Study 1 (ICS

withdrawn)

AZD1981

1000 mg BID
9.5 0.086 Not Reported Not Reported

Study 2 (on

ICS)

AZD1981 50

mg BID
- - 0.26-0.3 0.010–0.022

AZD1981 400

mg BID
- - 0.26-0.3 0.010–0.022

AZD1981

1000 mg BID
12 0.16 0.26-0.3 0.010–0.022

In Study 2, for atopic patients, clinic FEV1 showed an increase of ~170–180 mL in the two

highest dose groups.[4]

Table 4: Effects of AZD1981 in Chronic Spontaneous Urticaria (4 Weeks)[6][7][14]

Parameter AZD1981 (40 mg TID) Placebo

PGD2-induced Eosinophil

Shape Change
Significantly impaired No significant change

Circulating Eosinophils Increased No significant change

CRTh2 Surface Expression on

Basophils
Significantly increased No significant change

Urticaria Activity Scores Declined Declined

TID: three times a day.
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Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of CRTh2 antagonists like

AZD1981. Below are descriptions of key experiments cited in the literature.

In Vitro Assays
1. Eosinophil Shape Change Assay (Flow Cytometry)

This assay is a key biomarker for assessing the in vitro and ex vivo activity of AZD1981.[1][6][7]

Objective: To measure the ability of AZD1981 to inhibit PGD2-induced shape change in

eosinophils.

Methodology:

Blood Collection: Whole blood is collected from subjects into tubes containing an

anticoagulant (e.g., heparin).

Incubation with Antagonist: Aliquots of whole blood are pre-incubated with varying

concentrations of AZD1981 or vehicle control for a specified time at 37°C.

Stimulation: The blood samples are then stimulated with a CRTh2 agonist, such as PGD2

or its stable analog 15R-methyl PGD2, at various concentrations.[8] A vehicle control (e.g.,

DMSO) is used for baseline measurements.

Fixation: After a short incubation period (typically a few minutes) at 37°C, the reaction is

stopped by adding a fixing solution (e.g., paraformaldehyde).

Red Blood Cell Lysis: Red blood cells are lysed using a lysis buffer.

Flow Cytometry Analysis: The change in eosinophil shape is quantified by measuring the

forward scatter (FSC) of the eosinophil population using a flow cytometer. Eosinophils are

identified based on their characteristic side scatter (SSC) and auto-fluorescence

properties, or by staining for specific surface markers (e.g., CCR3). An increase in FSC

indicates cellular elongation, which is a hallmark of eosinophil activation and shape

change.
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Data Analysis: The inhibitory effect of AZD1981 is determined by comparing the FSC of

eosinophils in the presence and absence of the antagonist after agonist stimulation. IC50

values can be calculated from concentration-response curves.

2. Eosinophil Chemotaxis Assay (Boyden Chamber)

This assay evaluates the effect of AZD1981 on the directed migration of eosinophils.[7][8]

Objective: To determine if AZD1981 can block the chemotactic response of eosinophils

towards a CRTh2 agonist.

Methodology:

Eosinophil Isolation: Eosinophils are purified from the peripheral blood of healthy donors

using density gradient centrifugation followed by negative selection with magnetic beads.

Assay Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) is used, which

consists of an upper and a lower chamber separated by a microporous membrane.

Loading: The lower chamber is filled with a solution containing a CRTh2 agonist (e.g.,

PGD2) as the chemoattractant. The upper chamber is loaded with the purified eosinophils

that have been pre-incubated with AZD1981 or vehicle control.

Incubation: The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2

for a period that allows for cell migration (e.g., 1-2 hours).

Quantification of Migration: The number of eosinophils that have migrated through the

membrane into the lower chamber is quantified. This can be done by lysing the cells in the

lower chamber and measuring the activity of an eosinophil-specific enzyme (e.g.,

eosinophil peroxidase) or by direct cell counting using a microscope or flow cytometer.

Data Analysis: The percentage of inhibition of chemotaxis by AZD1981 is calculated by

comparing the number of migrated cells in the presence of the antagonist to the number of

migrated cells in its absence.

In Vivo Models
1. Murine Model of Allergic Airway Inflammation
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Animal models are instrumental in evaluating the in vivo efficacy of CRTh2 antagonists.[15][16]

Objective: To assess the ability of AZD1981 to reduce key features of asthma, such as

airway hyperresponsiveness, eosinophilic inflammation, and Th2 cytokine production in a

living organism.

Methodology:

Animal Strain: Balb/c mice are often used as they exhibit a strong Th2-biased immune

response.[15]

Sensitization: Mice are sensitized to an allergen, commonly ovalbumin (OVA) or house

dust mite (HDM) extract.[15] This is typically done by intraperitoneal injections of the

allergen mixed with an adjuvant (e.g., alum) on specific days (e.g., day 0 and day 14).

Challenge: Following sensitization, the mice are challenged with the same allergen,

usually via the intranasal or intratracheal route, on several consecutive days to induce an

inflammatory response in the lungs.[16]

Treatment: AZD1981 or a vehicle control is administered to the mice, often by oral

gavage, at various time points before and/or during the allergen challenge period.[16]

Assessment of Airway Hyperresponsiveness (AHR): 24-48 hours after the final allergen

challenge, AHR is measured. This is typically done by placing the mice in a

plethysmography chamber and exposing them to increasing concentrations of a

bronchoconstrictor, such as methacholine, while measuring changes in lung function (e.g.,

airway resistance and compliance).

Bronchoalveolar Lavage (BAL): After AHR measurement, the lungs are lavaged with saline

to collect BAL fluid. The total and differential cell counts in the BAL fluid are determined to

quantify the extent of inflammatory cell infiltration, particularly eosinophils.

Cytokine Analysis: The levels of Th2 cytokines (IL-4, IL-5, IL-13) in the BAL fluid are

measured using ELISA or other immunoassays.

Histology: The lungs are harvested, fixed, and sectioned for histological analysis to assess

features such as mucus production (using Periodic acid-Schiff staining) and inflammatory
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cell infiltration in the lung tissue.

Data Analysis: The effects of AZD1981 treatment are compared to the vehicle-treated

control group to determine if the antagonist can significantly reduce the hallmark features

of allergic airway inflammation.

Signaling Pathway and Experimental Workflow
Visualization
The following diagrams, generated using the DOT language, illustrate the CRTh2 signaling

pathway and a typical experimental workflow for evaluating AZD1981.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/product/b1665938?utm_src=pdf-body
https://www.benchchem.com/product/b1665938?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665938?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

Intracellular Signaling
Cellular Response

PGD2
CRTh2 Receptor

Binds & Activates

AZD1981 Blocks

Gi/o ProteinActivates PLC

Th2 Cytokine Release
(IL-4, IL-5, IL-13)

IP3

DAG

Ca²⁺ Mobilization

Chemotaxis

Cell Activation
(e.g., CD11b upregulation)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665938?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vitro Characterization

In Vivo Efficacy Testing

Clinical Trials

Receptor Binding Assay
(Determine IC50)

Functional Cellular Assays

Eosinophil/Basophil
Shape Change Assay

Th2/Eosinophil
Chemotaxis Assay CD11b Upregulation Assay

Murine Model of
Allergic Airway Inflammation

Sensitization
(e.g., OVA, HDM)

Phase I
(Safety, PK/PD)Allergen Challenge

AZD1981 Administration

Endpoint Analysis

Airway Hyperresponsiveness BAL Fluid Analysis
(Cell Counts, Cytokines) Lung Histology

Phase II
(Efficacy in Patients)

Ex Vivo Biomarker Assay
(Eosinophil Shape Change)

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b1665938?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665938?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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